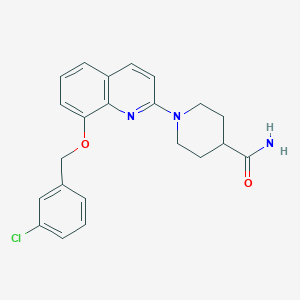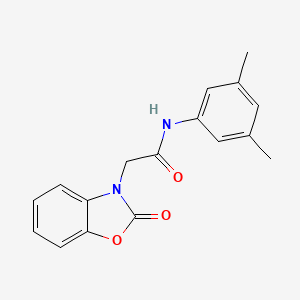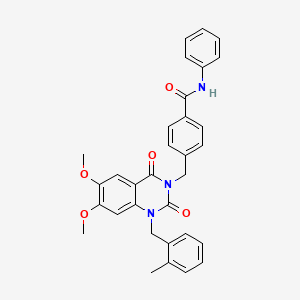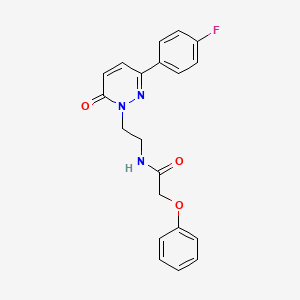
ethyl 5-(N-(2,4-difluorobenzyl)sulfamoyl)-3-ethyl-1H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 5-{[(2,4-DIFLUOROPHENYL)METHYL]SULFAMOYL}-3-ETHYL-1H-PYRAZOLE-4-CARBOXYLATE is a complex organic compound that features a pyrazole ring substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-{[(2,4-DIFLUOROPHENYL)METHYL]SULFAMOYL}-3-ETHYL-1H-PYRAZOLE-4-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Sulfamoyl Group: This step involves the reaction of the pyrazole derivative with a sulfamoyl chloride in the presence of a base such as triethylamine.
Attachment of the Difluorophenyl Group: This can be done via a nucleophilic substitution reaction using a suitable difluorophenyl halide.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
ETHYL 5-{[(2,4-DIFLUOROPHENYL)METHYL]SULFAMOYL}-3-ETHYL-1H-PYRAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group or the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学的研究の応用
ETHYL 5-{[(2,4-DIFLUOROPHENYL)METHYL]SULFAMOYL}-3-ETHYL-1H-PYRAZOLE-4-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of anti-inflammatory and anticancer agents.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: It can be used as a building block in the synthesis of more complex organic molecules for various industrial applications.
作用機序
The mechanism of action of ETHYL 5-{[(2,4-DIFLUOROPHENYL)METHYL]SULFAMOYL}-3-ETHYL-1H-PYRAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. The difluorophenyl group is known to enhance binding affinity to certain enzymes, while the sulfamoyl group can participate in hydrogen bonding with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
- ETHYL 5-{[(2,4-DIFLUOROPHENYL)METHYL]SULFAMOYL}-3-METHYL-1H-PYRAZOLE-4-CARBOXYLATE
- ETHYL 5-{[(2,4-DIFLUOROPHENYL)METHYL]SULFAMOYL}-3-PROPYL-1H-PYRAZOLE-4-CARBOXYLATE
Uniqueness
The unique combination of the difluorophenyl and sulfamoyl groups in ETHYL 5-{[(2,4-DIFLUOROPHENYL)METHYL]SULFAMOYL}-3-ETHYL-1H-PYRAZOLE-4-CARBOXYLATE provides it with distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C15H17F2N3O4S |
|---|---|
分子量 |
373.4 g/mol |
IUPAC名 |
ethyl 3-[(2,4-difluorophenyl)methylsulfamoyl]-5-ethyl-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C15H17F2N3O4S/c1-3-12-13(15(21)24-4-2)14(20-19-12)25(22,23)18-8-9-5-6-10(16)7-11(9)17/h5-7,18H,3-4,8H2,1-2H3,(H,19,20) |
InChIキー |
SEJLYWPRJKVRRY-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=NN1)S(=O)(=O)NCC2=C(C=C(C=C2)F)F)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[(4-ethoxyphenyl)methyl]thiophene-2-carboxamide](/img/structure/B11270074.png)
![3-(3,5-dimethoxyphenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B11270088.png)


![3-[1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-YL]-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-YL)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11270102.png)
![2-[(E)-[(3-Chloro-4-methoxyphenyl)imino]methyl]-4,6-diiodophenol](/img/structure/B11270107.png)

![5-Benzyl-4-{[(3-methoxyphenyl)methyl]sulfanyl}-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B11270124.png)

![5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B11270131.png)
![2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B11270136.png)


![N-(4-Methoxybenzyl)-2-[(9-phenylpyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL)sulfanyl]acetamide](/img/structure/B11270160.png)
